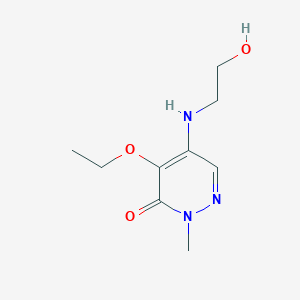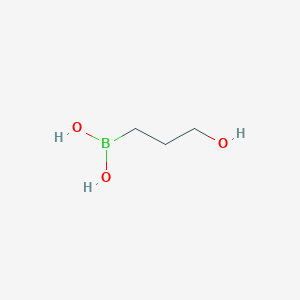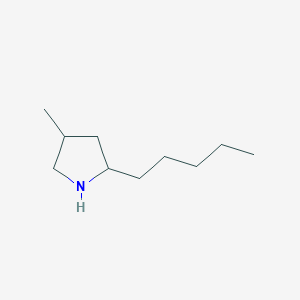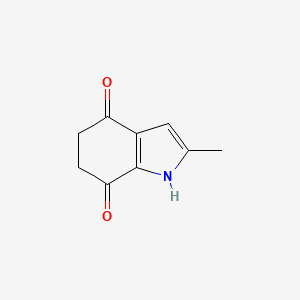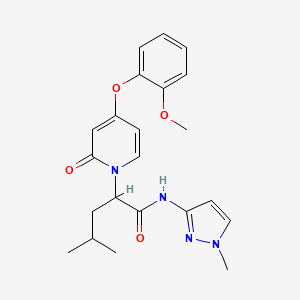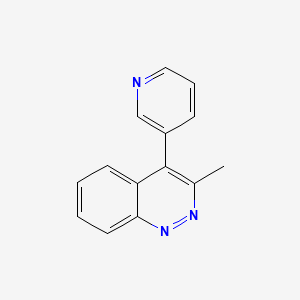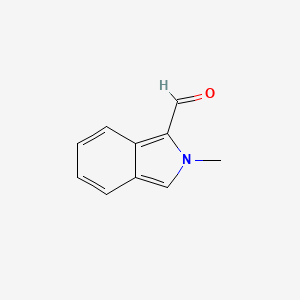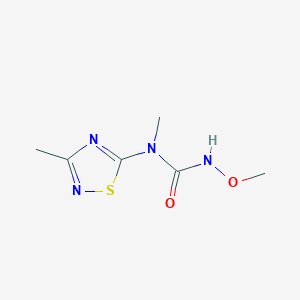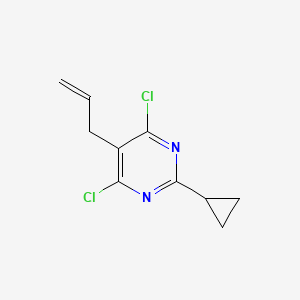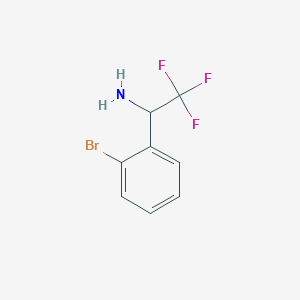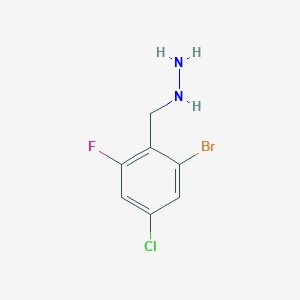
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine is an organic compound that features a benzyl group substituted with bromine, chlorine, and fluorine atoms, along with a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-6-fluorobenzyl)hydrazine typically involves the reaction of (2-Bromo-4-chloro-6-fluorobenzyl) bromide with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
(2-Bromo-4-chloro-6-fluorobenzyl) bromide+hydrazine hydrate→this compound+HBr
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Condensation Reactions: Aldehydes or ketones are commonly used in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products with different halogen or functional group substitutions.
Oxidation Reactions: Oxidized derivatives of the hydrazine group.
Condensation Reactions: Hydrazones formed from the reaction with carbonyl compounds.
Applications De Recherche Scientifique
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-chloro-6-fluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The halogen atoms may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-6-chloro-4-fluorobenzyl)hydrazine
- (2-Chloro-4-fluorobenzyl)hydrazine
- (2-Bromo-4-chloro-6-fluoroaniline)
Uniqueness
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H7BrClFN2 |
|---|---|
Poids moléculaire |
253.50 g/mol |
Nom IUPAC |
(2-bromo-4-chloro-6-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7BrClFN2/c8-6-1-4(9)2-7(10)5(6)3-12-11/h1-2,12H,3,11H2 |
Clé InChI |
SQWOFTJCIFRUCD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CNN)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


